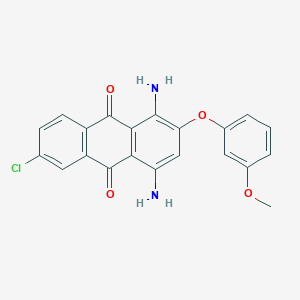
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of two bromine atoms, one chlorine atom, and one methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination and chloromethylation of 2-methylbenzene (toluene). The typical synthetic route involves:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 1,3-dibromo-2-methylbenzene.
Chloromethylation: The resulting 1,3-dibromo-2-methylbenzene is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to produce this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products such as carboxylic acids.
- Reduced products such as hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is used as an intermediate in organic synthesis for the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine:
In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties.
Industry:
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the synthesis of specialty chemicals and additives.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-5-(chloromethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. These reactions can alter the chemical and physical properties of the compound, making it useful for various applications.
Comparaison Avec Des Composés Similaires
1,3-Dibromo-2-methylbenzene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
1,3-Dichloro-5-(chloromethyl)-2-methylbenzene: Contains chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.
1-Bromo-3-chloro-5-(chloromethyl)-2-methylbenzene: Contains both bromine and chlorine atoms, but in different positions, leading to variations in reactivity.
Uniqueness:
1,3-Dibromo-5-(chloromethyl)-2-methylbenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a versatile compound for various synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H7Br2Cl |
|---|---|
Poids moléculaire |
298.40 g/mol |
Nom IUPAC |
1,3-dibromo-5-(chloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4H2,1H3 |
Clé InChI |
WOQLCUROBLUEAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


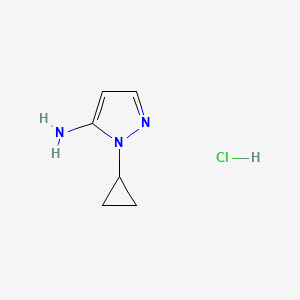
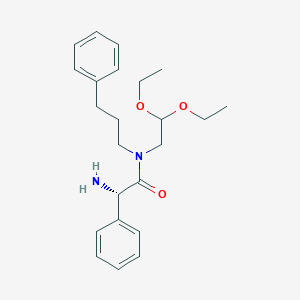

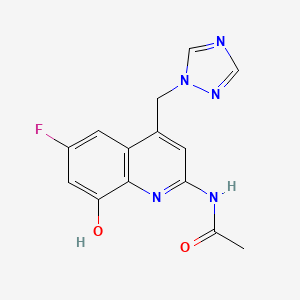
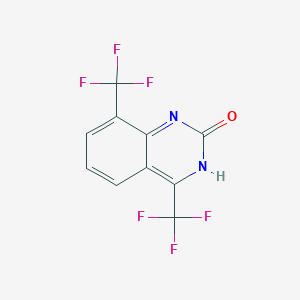
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
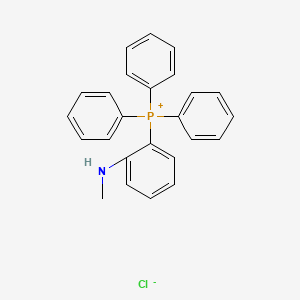

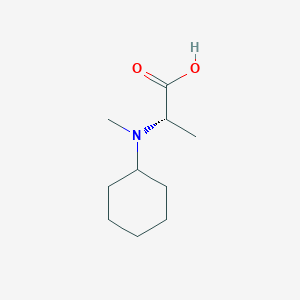


![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
